rac-methyl (1R,3S)-3-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride, cis
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Overview
Description
rac-methyl (1R,3S)-3-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride, cis: is a chiral compound that belongs to the class of amino acid derivatives. This compound is characterized by its unique stereochemistry and is often used in various scientific research applications due to its specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-methyl (1R,3S)-3-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride, cis typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which include indene derivatives and amino acid precursors.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors, automated synthesis processes, and stringent quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its unique stereochemistry and reactivity.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-methyl (1R,3S)-3-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride, cis involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- rac-methyl (1R,3S)-3-aminocyclopentylacetate hydrochloride
- rac-methyl (1R,3S)-3-aminocyclohexylacetate hydrochloride
Uniqueness: rac-methyl (1R,3S)-3-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride, cis is unique due to its specific stereochemistry and the presence of the indene moiety. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.
Properties
Molecular Formula |
C11H14ClNO2 |
---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
methyl (1R,3S)-3-amino-2,3-dihydro-1H-indene-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H13NO2.ClH/c1-14-11(13)9-6-10(12)8-5-3-2-4-7(8)9;/h2-5,9-10H,6,12H2,1H3;1H/t9-,10+;/m1./s1 |
InChI Key |
MIYOWVWWPCHNLM-UXQCFNEQSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](C2=CC=CC=C12)N.Cl |
Canonical SMILES |
COC(=O)C1CC(C2=CC=CC=C12)N.Cl |
Origin of Product |
United States |
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